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molecular formula C12H10ClNO3 B011771 1-acetyl-6-chloro-1H-indol-3-yl acetate CAS No. 108761-33-7

1-acetyl-6-chloro-1H-indol-3-yl acetate

Cat. No. B011771
M. Wt: 251.66 g/mol
InChI Key: XOHGAYIKCAZFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05364767

Procedure details

Into a 5 liter, 3-neck flask equipped with mechanical stirring, reflux condenser and gas evolution bubbler is placed 335 g (1.33M) of 5-chloro-2-carboxyphenylglycine sodium salt, 2.3 liters acetic anhydride and 421 g of anhydrous sodium acetate. The mixture is brought to reflux and maintained for 3 hours until the evolution of carbon dioxide is nearly complete. The mixture is placed in a beaker while hot and chilled to 0° C. overnight. The next day the product is recovered by filtration and mixed with 2 liters water and stirred for 1 hour to hydrolyze any residual acetic anhydride. This crude material, when dry, is dissolved in the minimum of hot ethyl acetate and allowed to crystallize overnight at 0° C. After filtering and washing with a little cold hexane, and drying in vacuo, the product weighed about 150 g and has a melting point of about 112°-113° C.
Name
5-chloro-2-carboxyphenylglycine sodium salt
Quantity
335 g
Type
reactant
Reaction Step One
Quantity
421 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.3 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na+].[Cl:2][C:3]1[CH:4]=[CH:5][C:6]([C:14](O)=O)=[C:7]([NH:9][CH2:10]C([O-])=O)[CH:8]=1.[C:17]([O-:20])(=[O:19])[CH3:18].[Na+].C(=O)=O.C(O[C:29](=[O:31])[CH3:30])(=O)C>>[CH3:30][C:29]([N:9]1[C:7]2[CH:8]=[C:3]([Cl:2])[CH:4]=[CH:5][C:6]=2[C:14]([O:19][C:17]([CH3:18])=[O:20])=[CH:10]1)=[O:31] |f:0.1,2.3|

Inputs

Step One
Name
5-chloro-2-carboxyphenylglycine sodium salt
Quantity
335 g
Type
reactant
Smiles
[Na+].ClC=1C=CC(=C(C1)NCC(=O)[O-])C(=O)O
Step Two
Name
Quantity
421 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
2.3 L
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 5 liter, 3-neck flask equipped with mechanical stirring
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
The next day the product is recovered by filtration
ADDITION
Type
ADDITION
Details
mixed with 2 liters water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This crude material, when dry
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in the minimum of hot ethyl acetate
CUSTOM
Type
CUSTOM
Details
to crystallize overnight at 0° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After filtering
WASH
Type
WASH
Details
washing with a little cold hexane
CUSTOM
Type
CUSTOM
Details
drying in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(=O)N1C=C(C2=C1C=C(C=C2)Cl)OC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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